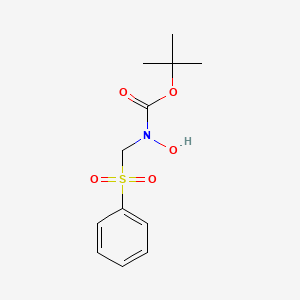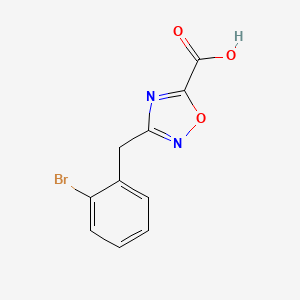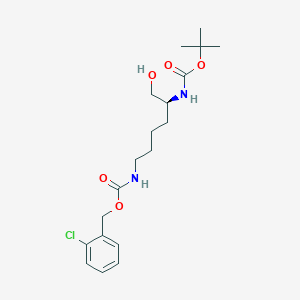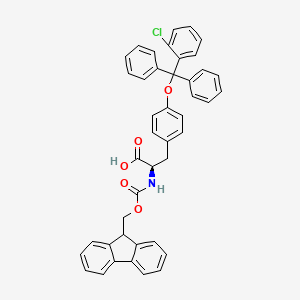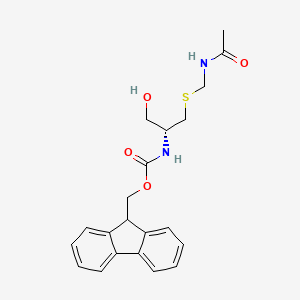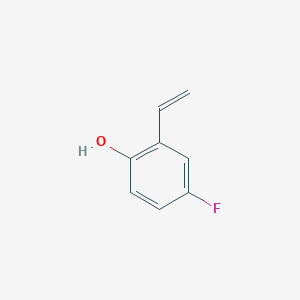
4-Fluoro-2-vinylphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .Wissenschaftliche Forschungsanwendungen
Luminescence and Acid-Base Stimuli-Responsive Properties
4-Fluoro-2-vinylphenol has been reported to exhibit tunable luminescence and acid-base stimuli-responsive properties when assembled into a cocrystal with tetrafluoroterephthalic acid. This application is significant in the development of reversible acid-base fluorescent switches, which have potential uses in various sensing and optical devices .
Dielectric Material Enhancement
The compound has been utilized in the fabrication of hybrid composite thin films with graphene, which are used to enhance the dielectric constant of poly 4-vinylphenol (PVPh). This is particularly important for improving the performance of electronic devices by increasing their charge storage capacity .
Coarse-Grained Model Development
In the field of polymer science, 4-Fluoro-2-vinylphenol is used to develop coarse-grained models for polymers like poly(4-vinylphenol) and poly(2-vinylpyridine). These models help in understanding the monomer-level structures and chain structures of polymers, which is crucial for predicting their behavior in different environments .
Odor Detection Threshold Influence
The molecular structure of 4-Fluoro-2-vinylphenol influences odor qualities and detection thresholds. Research has shown that modifications in the methylation of similar compounds affect their sensory thresholds significantly, which can be applied to designing better fragrance compounds and odorants .
Anti-Metastatic and Anti-Tumor Activities
There have been studies on the anti-angiogenic and anti-tumor activities of compounds like 4-vinylphenol. While not directly about 4-Fluoro-2-vinylphenol, these studies suggest potential applications in cancer treatment by investigating the inhibitory effects on cancer stemness, drug resistance, and metastasis .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethenyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHXEZQFNWLCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-vinylphenol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


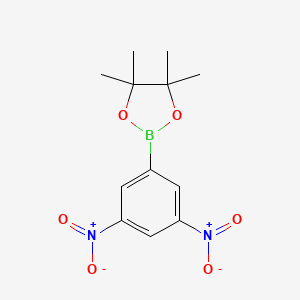

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)
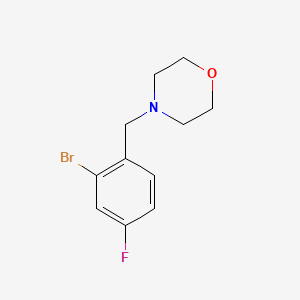
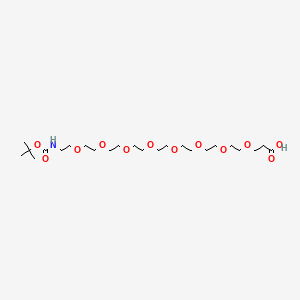
-acetic acid](/img/structure/B1439771.png)
